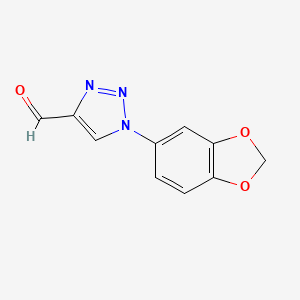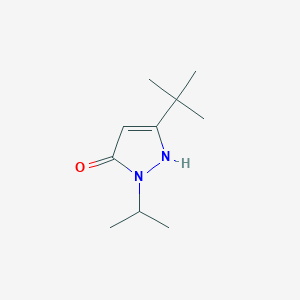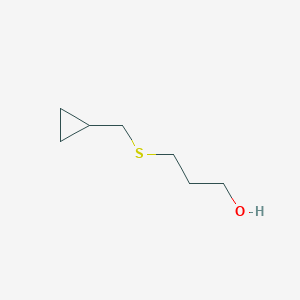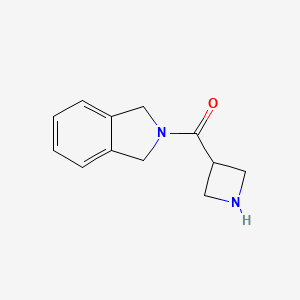![molecular formula C10H8Cl3N3 B1467239 4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole CAS No. 1250734-01-0](/img/structure/B1467239.png)
4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole
説明
4-(Chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole (CM-DCPT) is an organic compound that was first synthesized in the early 1980s. It is a heterocyclic compound with a three-ring structure, consisting of a triazole ring, a benzene ring, and a methyl group. CM-DCPT is a common ingredient in many industrial products, such as paints, coatings, and adhesives, and is also used as a pharmaceutical intermediate. Additionally, CM-DCPT has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and toxicology.
科学的研究の応用
Synthesis of Energetic Salts and Functionalized Materials
Triazolyl-functionalized monocationic energetic salts have been prepared through reactions involving chloromethyl-triazole derivatives, demonstrating their application in the synthesis of materials with good thermal stability and relatively high density. These compounds have significant potential in energetic materials research due to their desirable properties (Wang et al., 2007).
Corrosion Inhibition
Triazole derivatives have been studied for their efficiency in inhibiting corrosion and dissolution of mild steel in hydrochloric acid solutions. These studies reveal that triazole compounds, particularly those with specific substituents, serve as effective mixed-type inhibitors, offering protection against corrosion by forming a protective layer on the steel surface (Bentiss et al., 2007).
Antimicrobial Activities
Novel triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds show good to moderate activity against various microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Acid Extraction
The extraction of hydrochloric and nitric acid using triazole derivatives has been studied, showing that these compounds can effectively extract acids through the formation of monosolvates. This process is exothermic, and the effectiveness of acid extraction provides insights into the use of triazoles in separation processes and chemical synthesis (Golubyatnikova et al., 2012).
Synthesis of Heterocyclic Compounds
Triazole derivatives are key intermediates in the synthesis of a wide range of heterocyclic compounds, including those with potential biological activities. Their reactivity and versatility make them valuable in the discovery and development of new pharmaceuticals and agrochemicals (Ying, 2004).
特性
IUPAC Name |
4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3N3/c11-4-8-6-16(15-14-8)5-7-1-2-9(12)10(13)3-7/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQHMRLYJXMZCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(N=N2)CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467160.png)
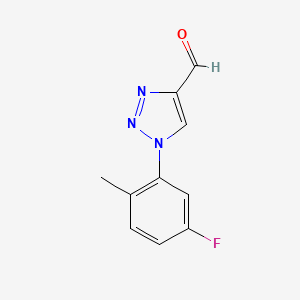
![1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467162.png)
